4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine
Description
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Properties
IUPAC Name |
4-chloro-6-(2-methoxyphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-14-10(7-12(13)15-8)9-5-3-4-6-11(9)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNYCANHZZXVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C12H12ClN3O
- CAS Number: 1159820-94-6
The compound features a pyrimidine ring substituted with a chloro group and a methoxyphenyl group, which are key to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- The compound has shown promising antibacterial and antifungal properties. In vitro studies demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
- Minimum Inhibitory Concentration (MIC) Values:
- Anticancer Activity:
- Enzyme Inhibition:
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction: The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- Structural Modifications: Substituents on the pyrimidine ring can enhance binding affinity to target proteins, affecting the pharmacological profile of the compound.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Properties:
- Cancer Cell Line Testing:
- Enzyme Inhibition Studies:
Data Summary
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its chlorinated and methoxy-substituted pyrimidine structure enables the formation of various derivatives that can be tailored for specific chemical reactions.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a building block for synthesizing heterocycles and other complex organic structures. |
| Material Science | Incorporated into polymers to enhance chemical resistance and stability. |
Biological Research
Antimicrobial and Anticancer Properties
- Studies have indicated that 4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine exhibits significant antimicrobial activity against various pathogenic bacteria. It has also shown potential anticancer properties in vitro.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics like Ciprofloxacin, highlighting its potential as an alternative antimicrobial agent .
Case Study: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis .
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Effective against gram-positive and gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
Pharmaceutical Development
Lead Compound for Drug Design
- The compound is being explored as a lead candidate for the development of new pharmaceuticals, particularly in oncology and infectious disease treatment. Its ability to interact with specific biological targets makes it a valuable asset in drug discovery.
Case Study: Drug Development
Research has focused on modifying the compound's structure to enhance its bioactivity and selectivity towards specific targets, such as cyclooxygenase enzymes involved in inflammation .
Industrial Applications
Agrochemicals and Specialty Chemicals
- Beyond pharmaceuticals, this compound is also used in the formulation of agrochemicals, including herbicides and pesticides. Its effectiveness in these applications contributes to sustainable agricultural practices by improving crop yields while minimizing environmental impact.
| Industry Application | Details |
|---|---|
| Agrochemicals | Used in developing herbicides with reduced environmental toxicity |
| Specialty Chemicals | Serves as an intermediate in synthesizing various industrial chemicals |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
